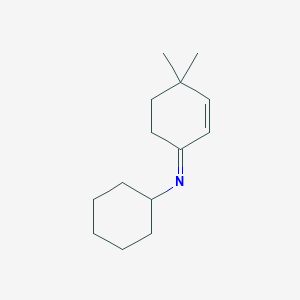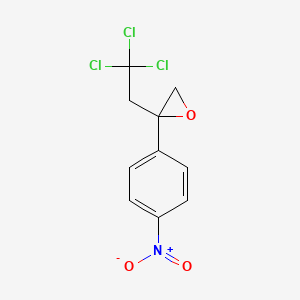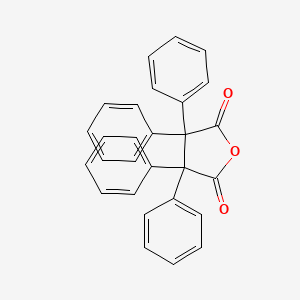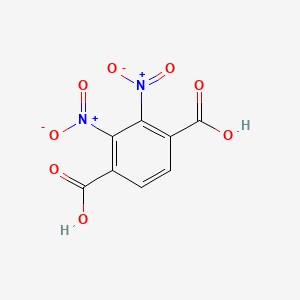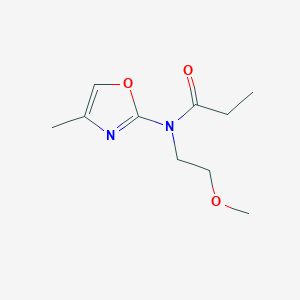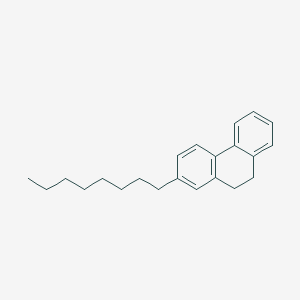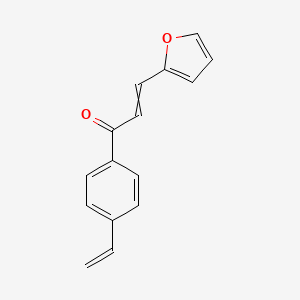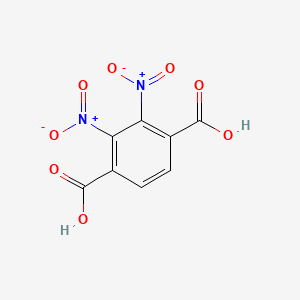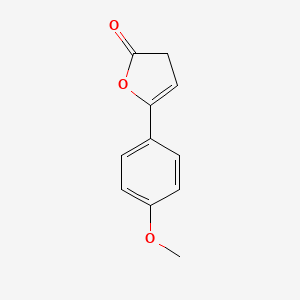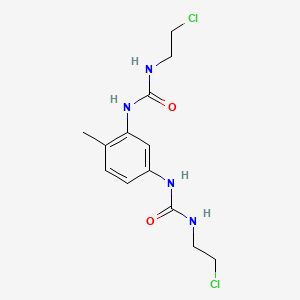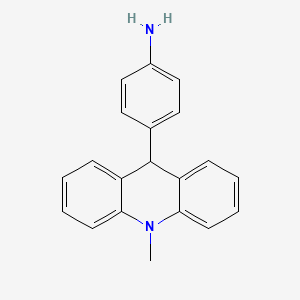
Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and amine groups. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- typically involves multiple steps, starting with the preparation of the acridine moiety followed by the introduction of the benzenamine group. Common synthetic routes include:
Acridine Synthesis: The acridine core can be synthesized through cyclization reactions involving anthranilic acid and glycerol in the presence of a catalyst.
Amine Introduction: The benzenamine group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated acridine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the acridine moiety to its dihydro form, altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include substituted acridine derivatives, quinones, and various functionalized amines.
科学的研究の応用
Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit cell proliferation.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- exerts its effects involves:
Molecular Targets: The compound interacts with DNA, proteins, and enzymes, altering their function and activity.
Pathways Involved: It can induce apoptosis in cancer cells by intercalating with DNA and disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
Benzenamine, 4-(9-chloro-9,10-dihydro-10-phenyl-9-acridinyl)-N,N-diethyl-: Similar structure but with a chloro and diethyl substitution.
Benzenamine, 4-chloro-N,N-diethyl-: Contains a chloro group and diethylamine substitution.
Uniqueness
Benzenamine, 4-(9,10-dihydro-10-methyl-9-acridinyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
57041-52-8 |
|---|---|
分子式 |
C20H18N2 |
分子量 |
286.4 g/mol |
IUPAC名 |
4-(10-methyl-9H-acridin-9-yl)aniline |
InChI |
InChI=1S/C20H18N2/c1-22-18-8-4-2-6-16(18)20(14-10-12-15(21)13-11-14)17-7-3-5-9-19(17)22/h2-13,20H,21H2,1H3 |
InChIキー |
HRFREJJYMLQHQG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


